Substitution Pattern Differentiation: 2-Chloro-5-sulfamoyl vs. 2,4-Dichloro-5-sulfamoyl Analog
The target compound possesses a single chloro substituent at the 2-position, whereas the closest analog, 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CAS 380341-83-3), contains two chlorine atoms. This structural distinction results in a 0.41 unit difference in computed logP (XLogP3), with the target compound being less lipophilic (logP 3.39 vs. 3.80) [1][2]. Lower lipophilicity can translate to improved aqueous solubility and reduced non-specific binding, factors critical in early-stage drug discovery [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.39 |
| Comparator Or Baseline | 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (logP 3.80) |
| Quantified Difference | -0.41 logP units (less lipophilic) |
| Conditions | Computed by XLogP3 (PubChem) and vendor data [1][2] |
Why This Matters
Reduced lipophilicity often correlates with better drug-like properties, including higher aqueous solubility and lower potential for off-target accumulation.
- [1] ChemBase. (n.d.). 2-Chloro-5-(ethyl-phenyl-sulfamoyl)-benzoic acid. Retrieved from http://www.chembase.cn/substance-504422.html View Source
- [2] PubChem. (2026). 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (CID 2368812). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2368812 View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Class-level inference for lipophilicity impact). View Source
